molecular formula C16H16O B188708 2-(1-Naphthyl)cyclohexanone CAS No. 22591-15-7

2-(1-Naphthyl)cyclohexanone

Cat. No. B188708
CAS RN: 22591-15-7
M. Wt: 224.3 g/mol
InChI Key: AETOCTWURFLYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Naphthyl)cyclohexanone, also known as Naphthylketone or Naphthylcyclohexanone, is a chemical compound that belongs to the family of ketones. It is a white crystalline powder that is soluble in organic solvents, such as ethanol, but insoluble in water. This chemical compound has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology.

Mechanism Of Action

The mechanism of action of 2-(1-Naphthyl)cyclohexanone is not fully understood, but it is believed to act on various targets, such as ion channels, receptors, and enzymes. It has been reported to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to interact with GABA receptors, which are involved in the inhibition of neuronal activity. In addition, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.

Biochemical And Physiological Effects

2-(1-Naphthyl)cyclohexanone has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to produce anticonvulsant effects in animal models of epilepsy, which may be due to its ability to modulate the activity of voltage-gated sodium channels and GABA receptors. It has also been reported to produce analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase enzymes and modulate the activity of ion channels. In addition, it has been shown to exhibit anticancer activity, which may be due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1-Naphthyl)cyclohexanone in lab experiments are its low cost, high purity, and availability. It can be easily synthesized in the lab using simple equipment and techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-(1-Naphthyl)cyclohexanone. One of the directions is to further investigate its mechanism of action, especially its interaction with ion channels, receptors, and enzymes. This may lead to the development of more specific and potent drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions, which may have applications in environmental monitoring and biomedical imaging. Finally, more studies are needed to investigate its anticancer activity and its potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of 2-(1-Naphthyl)cyclohexanone involves the condensation of 1-naphthol and cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is approximately 50-60%, and the purity can be improved by recrystallization.

Scientific Research Applications

2-(1-Naphthyl)cyclohexanone has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been used as a ligand for metal complexes and as a fluorescent probe for detecting metal ions.

properties

CAS RN

22591-15-7

Product Name

2-(1-Naphthyl)cyclohexanone

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

2-naphthalen-1-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2

InChI Key

AETOCTWURFLYKR-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32

Other CAS RN

22591-15-7

Origin of Product

United States

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